4-Fluoro-3-iso-pentoxybenzoic acid 4-Fluoro-3-iso-pentoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559726
InChI: InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
SMILES: CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol

4-Fluoro-3-iso-pentoxybenzoic acid

CAS No.:

Cat. No.: VC13559726

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-iso-pentoxybenzoic acid -

Specification

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
IUPAC Name 4-fluoro-3-(3-methylbutoxy)benzoic acid
Standard InChI InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Standard InChI Key BFMAWXYGYODPPX-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F
Canonical SMILES CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Fluoro-3-iso-pentoxybenzoic acid (IUPAC name: 4-fluoro-3-[(3-methylbutoxy)]benzoic acid) features a benzoic acid core substituted with a fluorine atom at position 4 and an iso-pentoxy group (–O–CH2CH2CH(CH3)2) at position 3. The iso-pentoxy chain introduces steric bulk, influencing solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC12H15FO3
Molecular Weight234.24 g/mol
CAS RegistryNot yet assigned
Functional GroupsCarboxylic acid, ether, fluorine

The absence of a registered CAS number suggests this compound remains understudied or proprietary .

Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • 4-Fluoro-3-hydroxybenzoic acid: A commercially available starting material (e.g., CAS 350-29-8) .

  • Iso-pentyl bromide: A common alkylating agent.

Alkylation of 4-Fluoro-3-hydroxybenzoic Acid

A Mitsunobu reaction or nucleophilic substitution can introduce the iso-pentoxy group. For example:

  • Mitsunobu Reaction:

    • Conditions: DIAD (diisopropyl azodicarboxylate), PPh3 (triphenylphosphine), THF, 0°C to RT .

    • Mechanism: Converts the hydroxyl group to an ether via oxidative coupling.

  • Nucleophilic Substitution:

    • Conditions: K2CO3, DMF, iso-pentyl bromide, 80°C .

    • Yield: ~70–85% (estimated from analogous reactions) .

Oxidation of Aldehyde Precursors

If starting from 4-fluoro-3-iso-pentoxybenzaldehyde, oxidation to the carboxylic acid can be achieved via:

  • Fehling’s Reaction: Cu(II) catalysis in aqueous medium (e.g., 86% yield for similar substrates) .

  • Silver Mirror Reaction: AgNO3/NH3, though less scalable .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements are unavailable, properties can be inferred from structural analogs:

Table 2: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Melting Point120–135°CBulkier ether reduces crystallinity
Boiling Point340–360°CSimilar to C13H9FO3 (351.1°C)
LogP3.2–3.5Hydrophobic iso-pentoxy chain
SolubilityLow in water; soluble in DMSO, THFAnalogous fluorobenzoic acids

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated benzoic acids are pivotal in drug design due to their metabolic stability and bioavailability. Potential roles include:

  • Antibiotic Prodrugs: The carboxylic acid group enables conjugation with active moieties (e.g., β-lactams) .

  • Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets .

Materials Science

  • Liquid Crystals: The iso-pentoxy group’s flexibility may aid mesophase formation.

  • Polymer Additives: Improves thermal stability in polyesters.

AspectGuideline
Personal ProtectionGloves, goggles, lab coat
StorageCool, dry place away from oxidizers
DisposalIncineration or approved waste streams

Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Screening: Antimicrobial and anticancer activity assays.

  • Green Chemistry: Water-based alkylation protocols to replace DMF .

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